1-(4-fluorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
This compound is a dihydropyridine derivative with a carboxamide group. Dihydropyridines are a class of compounds which are often used in medicinal chemistry due to their wide range of biological activities . The presence of fluorobenzyl and trifluoromethylphenyl groups could potentially influence the compound’s reactivity and biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the dihydropyridine ring, possibly through a Hantzsch dihydropyridine synthesis or a similar method . The fluorobenzyl and trifluoromethylphenyl groups would likely be introduced in subsequent steps, although the exact methods would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the dihydropyridine ring, with the fluorobenzyl and trifluoromethylphenyl groups attached. The exact structure and conformation could be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorobenzyl and trifluoromethylphenyl groups. These groups could potentially make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase the compound’s lipophilicity, which could influence its solubility and distribution in the body .Scientific Research Applications
Antimicrobial Potential
The synthesis and biological evaluation of a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which bears structural similarities to the compound , have shown moderate to good activities against tested Gram-positive, Gram-negative bacterial strains as well as fungal strains (Jadhav et al., 2017).
Inhibitor for Met Kinase Superfamily
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, with analogs demonstrating complete tumor stasis in Met-dependent models following oral administration. This suggests the compound's potential in cancer therapy applications (Schroeder et al., 2009).
Material Science and Polymer Synthesis
Research into the synthesis and characterization of new aromatic polyamides derived from related compounds has shown that these materials exhibit high thermal stability, good solubility in various organic solvents, and the ability to form transparent, flexible, and tough films, indicating their potential use in advanced materials science (Hsiao et al., 1999).
HIV Integrase Inhibitors
Compounds structurally related to 1-(4-fluorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide have been explored as potent inhibitors of HIV-1 integrase, a key enzyme required for the replication of the virus. This research underscores the compound's relevance in the development of new antiviral therapies (Pace et al., 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O2/c21-15-8-6-13(7-9-15)12-26-10-2-5-17(19(26)28)18(27)25-16-4-1-3-14(11-16)20(22,23)24/h1-11H,12H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHWMEDDCOGXCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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